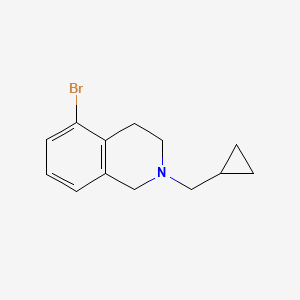
1-Isobutylazetidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isobutylazetidin-3-amine dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The dihydrochloride form enhances its solubility and stability, making it more suitable for practical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutylazetidin-3-amine dihydrochloride typically involves the formation of the azetidine ring followed by the introduction of the isobutyl group and the amine functionality. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, starting from a suitable β-amino alcohol, cyclization can be achieved using reagents like thionyl chloride or phosphorus tribromide to form the azetidine ring. Subsequent alkylation with isobutyl halides introduces the isobutyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Purification steps, including crystallization and recrystallization, are employed to obtain the dihydrochloride salt in high purity.
化学反应分析
Types of Reactions: 1-Isobutylazetidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the amine to an amide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amides or other reduced nitrogen-containing compounds.
Substitution: Formation of halogenated azetidines or other substituted derivatives.
科学研究应用
1-Isobutylazetidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
作用机制
The mechanism of action of 1-Isobutylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The isobutyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
相似化合物的比较
- 1-Benzylazetidin-3-amine dihydrochloride
- 1-Tert-butylazetidin-3-amine dihydrochloride
- 1-Methylazetidin-3-amine dihydrochloride
Comparison: 1-Isobutylazetidin-3-amine dihydrochloride is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications compared to its analogs. For instance, the isobutyl group can enhance lipophilicity, improving membrane permeability and bioavailability in medicinal applications.
属性
分子式 |
C7H18Cl2N2 |
|---|---|
分子量 |
201.13 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(2)3-9-4-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H |
InChI 键 |
CFNBAYBCRSDBQA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CC(C1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)
![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)





![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)

![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)

